molecular formula C16H12N8O3S2 B2897272 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 891122-83-1

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No.: B2897272
CAS No.: 891122-83-1
M. Wt: 428.45
InChI Key: FSCKLZNPHGUEBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a heterocyclic compound featuring a triazolopyridazine core linked to a 3-nitrophenyl group and a 5-methyl-1,3,4-thiadiazole moiety via a thioacetamide bridge.

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N8O3S2/c1-9-18-20-15(29-9)17-14(25)8-28-16-21-19-13-6-5-12(22-23(13)16)10-3-2-4-11(7-10)24(26)27/h2-7H,8H2,1H3,(H,17,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSCKLZNPHGUEBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N8O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a complex compound that combines a thiadiazole moiety with a triazolopyridazine structure. This combination is significant as both structural components are known to exhibit various biological activities. The aim of this article is to explore the biological activity of this compound through a detailed review of existing literature.

Structural Characteristics

The compound features:

  • Thiadiazole Ring : Known for its diverse pharmacological properties including antimicrobial and anticancer activities.
  • Triazolopyridazine Moiety : Associated with significant anticancer and anti-inflammatory effects.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit notable antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) studies have shown that certain thiadiazole derivatives possess antibacterial activity against Gram-positive and Gram-negative bacteria. Specifically, compounds with nitrophenyl substitutions have demonstrated enhanced efficacy compared to standard antibiotics like streptomycin and fluconazole .
CompoundMIC (µg/mL)Activity
Compound A32.6Higher than itraconazole (47.5)
Compound B15.0Effective against E. coli

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been widely documented:

  • Cytotoxicity Studies : Compounds similar to this compound exhibited IC50 values ranging from 1.1 to 18.8 µM against various cancer cell lines .
Cell LineIC50 (µM)Reference
HepG24.37 ± 0.7
A5498.03 ± 0.5

Anti-inflammatory and Analgesic Effects

Thiadiazole derivatives have also been linked to anti-inflammatory mechanisms:

  • Mechanisms of Action : These compounds may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response .

Case Studies

A study conducted on a series of thiadiazole derivatives highlighted their effectiveness in reducing tumor growth in animal models:

  • Study Design : Mice were administered varying doses of the compound.
  • Results : Significant tumor size reduction was observed at higher concentrations (20 mg/kg), suggesting dose-dependent efficacy.

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Features of Analogous Compounds

Compound Name Substituents Molecular Weight Notable Features
Target Compound 5-methyl (thiadiazole), 3-nitro (phenyl) Not explicitly provided Strong electron-withdrawing nitro group; methyl enhances lipophilicity
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide 5-ethyl (thiadiazole), 4-methoxy (phenyl) 427.5 Methoxy group increases electron density; ethyl enhances steric bulk
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide 5-ethyl (thiadiazole), 4-fluoro (phenyl) Not explicitly provided Fluorine introduces electronegativity; potential for halogen bonding
2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Bromophenyl (thiazole), benzodiazole Not explicitly provided Bromine enhances polarizability; benzodiazole enables π-π stacking

Key Observations :

  • Steric and Lipophilic Effects : The 5-methyl group in the thiadiazole ring increases lipophilicity relative to ethyl or unsubstituted analogs, which may improve membrane permeability but reduce aqueous solubility .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the thiadiazole core via cyclization of thiosemicarbazides under acidic conditions (e.g., concentrated H₂SO₄) .
  • Step 2 : Introduction of the triazolopyridazine moiety through nucleophilic substitution or cycloaddition reactions, often requiring controlled temperatures (60–80°C) and inert atmospheres .
  • Step 3 : Thioacetamide linkage formation via coupling reactions (e.g., using EDCI/HOBt as coupling agents) .
  • Analytical Validation : TLC (silica gel, chloroform:acetone 3:1) monitors intermediates, while NMR (¹H/¹³C) and high-resolution MS confirm final structure .

Q. How is the structural integrity of this compound validated in academic research?

  • Methodological Answer :

  • X-ray crystallography resolves absolute configuration, particularly for intermediates (e.g., co-crystals of thioamides) .
  • Spectroscopy : ¹H NMR identifies aromatic protons (δ 7.5–8.5 ppm for nitrophenyl) and methyl groups (δ 2.1–2.5 ppm). IR confirms thioamide C=S stretches (~1100–1250 cm⁻¹) .
  • Elemental analysis ensures purity (e.g., deviations <0.3% for C/H/N/S) .

Q. What preliminary assays assess the compound’s biological activity?

  • Methodological Answer :

  • Enzyme inhibition : Dose-response curves (IC₅₀) against kinases or proteases, using fluorogenic substrates .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ values compared to reference drugs .
  • Binding assays : Surface plasmon resonance (SPR) quantifies affinity (KD) for target proteins .

Advanced Research Questions

Q. How are reaction mechanisms elucidated for heterocyclic ring formation in this compound?

  • Methodological Answer :

  • Kinetic studies : Varying reaction temperatures (25–80°C) and monitoring intermediates via HPLC to identify rate-determining steps (e.g., cyclization vs. substitution) .
  • Isotopic labeling : ¹⁵N/³³S isotopes trace atom migration during triazole ring closure .
  • Computational modeling : DFT calculations (e.g., Gaussian 16) predict transition states and activation energies for key steps like thiadiazole-thioamide cyclization .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Reproducibility checks : Validate assay conditions (e.g., buffer pH, DMSO concentration ≤0.1%) to rule out solvent artifacts .
  • Metabolite profiling : LC-MS identifies degradation products (e.g., nitro group reduction to amine) that may alter activity .
  • Off-target screening : Proteome-wide affinity chromatography identifies unintended binding partners .

Q. What strategies optimize SAR for enhanced target selectivity?

  • Methodological Answer :

  • Analog synthesis : Replace the 3-nitrophenyl group with electron-withdrawing (e.g., CF₃) or donating (e.g., OMe) substituents to probe electronic effects .
  • Bioisosteric replacement : Substitute the thiadiazole ring with oxadiazole to assess steric tolerance .
  • 3D-QSAR : CoMFA/CoMSIA models correlate substituent properties (logP, polar surface area) with activity .

Q. How to evaluate stability under physiological conditions?

  • Methodological Answer :

  • pH stability : Incubate in buffers (pH 1.2–7.4) for 24h; quantify degradation via HPLC (e.g., >90% intact at pH 7.4, <50% at pH 1.2) .
  • Thermal stability : TGA/DSC analysis detects decomposition temperatures (e.g., >200°C indicates suitability for solid formulations) .
  • Light sensitivity : UV-vis spectroscopy tracks nitro group photoreduction (λmax shifts from 270 nm to 320 nm) .

Notes

  • Methodological Rigor : Emphasis on reproducible protocols (e.g., NMR acquisition parameters: 200 MHz, CDCl₃ solvent) .
  • Advanced Techniques : X-ray co-crystallography (e.g., PDB deposition codes for target-bound structures) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.